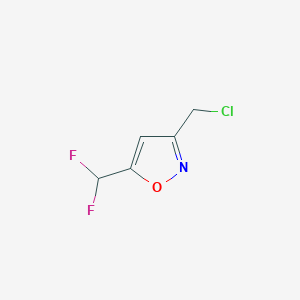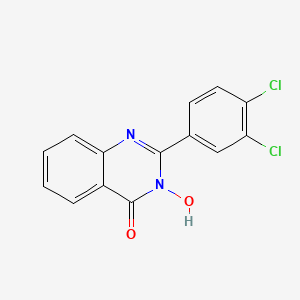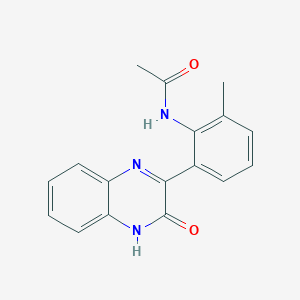
3-(Clorometil)-5-(difluorometil)-1,2-oxazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both chloromethyl and difluoromethyl groups in the oxazole ring makes it a versatile building block for the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the development of new drugs and bioactive molecules.
Medicine: Its potential as a pharmaceutical intermediate makes it valuable in drug discovery and development.
Industry: The compound’s reactivity and versatility make it useful in the production of materials with specific properties
Mecanismo De Acción
Target of Action
“3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole” could potentially interact with proteins or enzymes that have affinity for oxazole rings or difluoromethyl groups . The exact targets would depend on the specific biological context.
Mode of Action
The compound might interact with its targets through non-covalent interactions (like hydrogen bonding or van der Waals forces) or covalent bonding (like Michael addition or nucleophilic substitution), leading to changes in the target’s function .
Biochemical Pathways
The affected pathways would depend on the specific targets of “3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole”. Oxazole rings and difluoromethyl groups are found in various biologically active compounds, suggesting that this compound could potentially affect a wide range of biochemical pathways .
Pharmacokinetics
The ADME properties of “3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole” would depend on factors like its solubility, stability, and reactivity. The presence of the difluoromethyl group could potentially enhance the compound’s metabolic stability .
Result of Action
The molecular and cellular effects of “3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole” would depend on its specific targets and mode of action. It could potentially modulate the activity of its targets, leading to changes in cellular signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors like pH, temperature, and the presence of other biomolecules could influence the action, efficacy, and stability of “3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole”. For example, the compound might be more stable and effective in certain pH ranges or temperatures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole typically involves the introduction of chloromethyl and difluoromethyl groups into the oxazole ring. One common method is the difluoromethylation of heterocycles via a radical process. This process involves the use of difluoromethylation reagents and radical initiators to introduce the difluoromethyl group into the oxazole ring .
Industrial Production Methods
Industrial production of 3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the difluoromethyl group to the desired position on the oxazole ring . The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chloromethyl and difluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted oxazoles with different functional groups .
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-5-(trifluoromethyl)-1,2-oxazole: Contains a trifluoromethyl group instead of a difluoromethyl group.
3-(Bromomethyl)-5-(difluoromethyl)-1,2-oxazole: Contains a bromomethyl group instead of a chloromethyl group.
3-(Chloromethyl)-5-(fluoromethyl)-1,2-oxazole: Contains a fluoromethyl group instead of a difluoromethyl group.
Uniqueness
3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole is unique due to the presence of both chloromethyl and difluoromethyl groups. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a valuable intermediate in various synthetic applications .
Propiedades
IUPAC Name |
3-(chloromethyl)-5-(difluoromethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF2NO/c6-2-3-1-4(5(7)8)10-9-3/h1,5H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXHHPNZZHHXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CCl)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-6-(tert-butyl)-8-((4-fluorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2559751.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2559753.png)
![2-(4-ethoxyphenoxy)-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide](/img/structure/B2559754.png)


![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2559757.png)
![Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate](/img/structure/B2559758.png)
![N-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)but-2-ynamide](/img/structure/B2559761.png)
![N-(4-ethoxy-2-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2559762.png)
![3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2559763.png)
![N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2559765.png)



